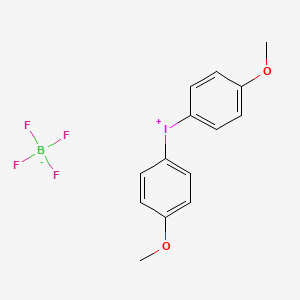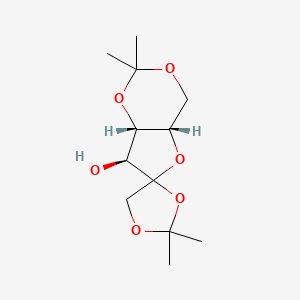
1,2:4,6-二-O-异丙基亚甲基-L-山梨醇呋喃糖
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4’aS,7’S,7’aS)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxine]-7’-ol is a complex organic compound characterized by its spirocyclic structure. This compound belongs to the class of 1,3-dioxolanes and 1,3-dioxanes, which are known for their stability and versatility in various chemical reactions .
科学研究应用
Chemistry
In chemistry, (4’aS,7’S,7’aS)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxine]-7’-ol is used as a protective group for carbonyl compounds due to its stability against nucleophiles and bases .
Biology and Medicine
In biological and medical research, this compound is explored for its potential as a polymer electrolyte in lithium-metal batteries, offering desirable interfacial contact and compatibility with lithium metal .
Industry
Industrially, it is used in the production of high-energy-density solid-state batteries, providing superior oxidation stability and robust conductive properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4’aS,7’S,7’aS)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxine]-7’-ol typically involves the reaction of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . A standard procedure employs toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
In industrial settings, the production of such compounds often involves the use of more efficient catalysts like zirconium tetrachloride (ZrCl4) or tetrabutylammonium tribromide in absolute alcohol . These methods ensure high yields and chemoselectivity, making the process suitable for large-scale production.
化学反应分析
Types of Reactions
(4’aS,7’S,7’aS)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxine]-7’-ol undergoes various chemical reactions, including:
Oxidation: Using agents like KMnO4, OsO4, and CrO3.
Reduction: Employing reagents such as H2/Ni, LiAlH4, and NaBH4.
Substitution: Involving nucleophiles like RLi, RMgX, and electrophiles such as RCOCl and RCHO.
Common Reagents and Conditions
Common reagents include strong oxidizing agents like KMnO4 and CrO3, and reducing agents like LiAlH4 and NaBH4 . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield esters or lactones, while reduction reactions typically produce alcohols .
作用机制
The mechanism of action of (4’aS,7’S,7’aS)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxine]-7’-ol involves its interaction with molecular targets through radical chain processes. For example, its addition to imines through a radical chain process enables the conversion of materials to protected α-amino aldehydes .
相似化合物的比较
Similar Compounds
1,3-Dioxolane: Known for its use as a solvent and in polymerization reactions.
1,3-Dioxane: Utilized in similar protective group chemistry and as a polymer electrolyte.
2,2-Dimethyl-1,3-dioxolane-4-methanol: Used in the synthesis of various organic compounds.
Uniqueness
What sets (4’aS,7’S,7’aS)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxine]-7’-ol apart is its spirocyclic structure, which imparts unique stability and reactivity properties, making it highly valuable in both research and industrial applications .
属性
IUPAC Name |
(4'aS,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxine]-7'-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c1-10(2)14-5-7-8(17-10)9(13)12(16-7)6-15-11(3,4)18-12/h7-9,13H,5-6H2,1-4H3/t7-,8+,9-,12?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEJCBLGJUDCTN-NYWHPJDJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2C(O1)C(C3(O2)COC(O3)(C)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H]2[C@@H](O1)[C@@H](C3(O2)COC(O3)(C)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl)-5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1139810.png)
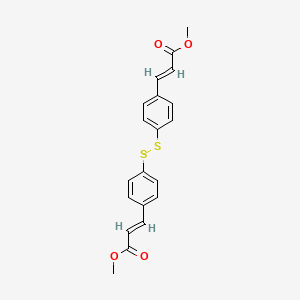
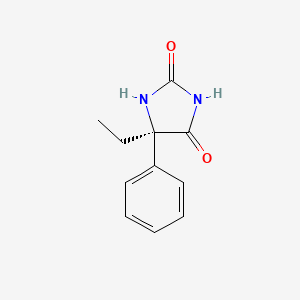
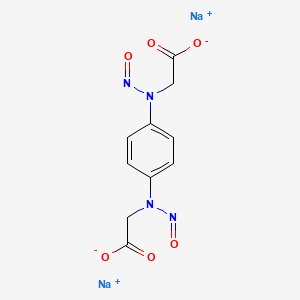

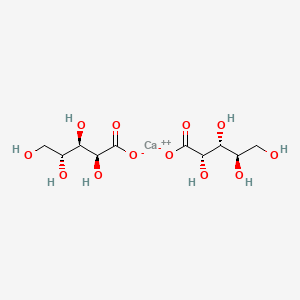
![N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanamide](/img/structure/B1139820.png)
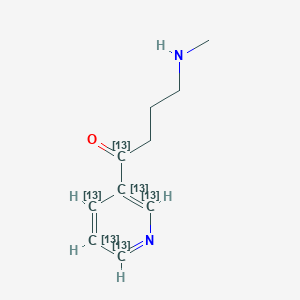
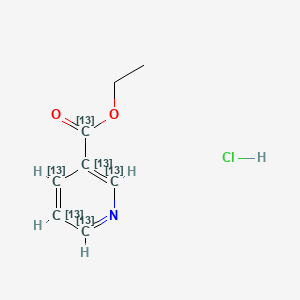
![N-[(2S)-1,3-dihydroxyhept-4-en-2-yl]butanamide](/img/structure/B1139826.png)

